molecular formula C10H10BrNO4 B13848065 5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol

5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol

Cat. No.: B13848065
M. Wt: 288.09 g/mol
InChI Key: ISJBXEIGAPGKOV-ZZXKWVIFSA-N
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Description

5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol is an organic compound that belongs to the class of brominated phenols. It is characterized by the presence of a bromine atom, a methoxy group, and a nitroprop-1-en-1-yl group attached to a phenol ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol typically involves the bromination of 2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol. The reaction is carried out by adding bromine to a solution of 2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol in acetic acid at room temperature. The mixture is then heated to 80°C for 12 hours to complete the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the bromination step followed by purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-nitroprop-1-en-1-yl)phenol
  • 5-Bromo-2-methoxyphenol
  • 4-(2-Nitroprop-1-en-1-yl)phenol

Uniqueness

5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol is unique due to the presence of both bromine and nitroprop-1-en-1-yl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

5-bromo-2-methoxy-4-[(E)-2-nitroprop-1-enyl]phenol

InChI

InChI=1S/C10H10BrNO4/c1-6(12(14)15)3-7-4-10(16-2)9(13)5-8(7)11/h3-5,13H,1-2H3/b6-3+

InChI Key

ISJBXEIGAPGKOV-ZZXKWVIFSA-N

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1Br)O)OC)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=C(C=C1Br)O)OC)[N+](=O)[O-]

Origin of Product

United States

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